Digitoxose
CAS No.: 527-52-6
Cat. No.: VC21342876
Molecular Formula: C6H12O4
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 527-52-6 |
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Molecular Formula | C6H12O4 |
Molecular Weight | 148.16 g/mol |
IUPAC Name | 3,4,5-trihydroxyhexanal |
Standard InChI | InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3 |
Standard InChI Key | JWFRNGYBHLBCMB-UHFFFAOYSA-N |
Isomeric SMILES | C[C@H]([C@H]([C@H](CC=O)O)O)O |
SMILES | CC(C(C(CC=O)O)O)O |
Canonical SMILES | CC(C(C(CC=O)O)O)O |
Chemical Structure and Properties
Digitoxose is classified as a 2,6-dideoxyhexose with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . Its systematic name is 2,6-dideoxy-D-ribo-hexose, though it is also known by several other names including 2,6-dideoxy-D-altrose and (3S,4R,5R)-3,4,5-trihydroxyhexanal . The compound exists in both open-chain (aldehydo) and cyclic (pyranose) forms, with the latter being predominant in solution.
The stereochemical configuration of digitoxose is crucial to its biological activity. D-Digitoxose specifically features the (3S,4R,5R) configuration, which distinguishes it from other deoxysugars and contributes to its unique properties and interactions in biological systems . This configuration enables specific molecular recognition in biological contexts, particularly in cardiac glycosides where it forms glycosidic linkages with aglycone moieties.
Physical and Chemical Properties
Digitoxose possesses distinct physical characteristics that facilitate its identification and purification. The compound typically forms white to pale yellow crystals when isolated and purified from natural sources or when synthesized in the laboratory.
Table 1: Physical and Chemical Properties of D-Digitoxose
Property | Value | Reference |
---|---|---|
Molecular Formula | C6H12O4 | |
Molecular Weight | 148.16 g/mol | |
CAS Registry Number | 527-52-6 | |
Melting Point | 112°C (or 98-100°C) | |
Boiling Point | ~188.74°C (estimated) | |
Optical Rotation | [α]D17 +46.3° (water); [α]D20 +39.1° (methanol) | |
Solubility | Freely soluble in water; soluble in acetone, ethanol; practically insoluble in ether | |
InChI | InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6-/m1/s1 | |
InChI Key | JWFRNGYBHLBCMB-NGJCXOISSA-N | |
SMILES | CC@@HC@@HC@@HCC=O |
The compound exhibits significant optical activity, with specific rotation values that vary depending on the solvent used and time elapsed, indicating potential mutarotation phenomena . This optical activity is crucial for confirming the stereochemical purity of isolated or synthesized digitoxose samples.
Isomeric Forms
While D-digitoxose is the most common and biologically relevant form, L-digitoxose also exists as its enantiomer. L-digitoxose has the molecular formula C6H12O4 with the systematic name 2,6-dideoxy-L-ribo-hexose or 2,6-dideoxy-L-altrose . It differs from D-digitoxose in its stereochemical configuration, specifically at positions 3, 4, and 5, resulting in the (3R,4S,5S) configuration for the open-chain form . This enantiomeric difference results in distinct biological activities and interactions within natural systems.
Natural Occurrence and Distribution
Digitoxose is primarily known for its presence in cardiac glycosides isolated from plants of the genus Digitalis, commonly known as foxgloves. The compound has been reported specifically in Erysimum perofskianum and Digitalis canariensis, among other species . The genus Digitalis comprises approximately 24 species distributed throughout the United Kingdom and most parts of Europe, with D. purpurea and D. lanata being the most medicinally significant species that have been cultivated worldwide .
Digitoxose exists in these plants as a component of complex glycosides, particularly as part of the sugar chains attached to the aglycone portions of cardiac glycosides such as digitoxin, gitoxin, and digoxin . These compounds are secondary metabolites that serve defensive functions in the plants, protecting them against herbivores through their cardiotoxic properties.
The isolation of digitoxose from natural sources typically involves the hydrolysis of these glycosides. As noted in historical literature, digitoxose was obtained "by mild acid hydrolysis of the glycosides digitoxin, gitoxin and digoxin" by several researchers including Cloetta, Windaus, Stein, Kraft, Mannich, and Smith in studies published between 1912 and 1931 .
Isolation and Synthesis
Historical Isolation
The history of digitoxose isolation is closely tied to the study of cardiac glycosides. Early work on digitoxose dates back to the early 20th century, with significant contributions from researchers such as Cloetta, who published findings in the Archives of Experimental Pathology and Pharmacology in 1920 and 1926 . Other notable early researchers included Windaus and Stein (1928), Kraft (1912), and Mannich et al. (1930) .
The structure of digitoxose was elucidated through the work of S.F. Dyke, as documented in "The Carbohydrates" published by Interscience, New York, in 1960 . This work was crucial in establishing the correct stereochemical configuration of the molecule, which was further refined through subsequent studies.
Chemical Synthesis
Several methods for the synthesis of digitoxose have been developed over the decades. Notable synthetic approaches include those reported by:
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More recent stereochemical studies by S. Tsukamoto et al. in the Journal of the Chemical Society, Perkin Transactions 1 (1988)
The synthesis of digitoxose presents challenges due to the need for precise stereochemical control. Modern synthetic approaches often employ protecting group strategies and stereoselective reactions to achieve the correct configuration at the various stereocenters.
Recent advancements in carbohydrate chemistry have facilitated more efficient syntheses of digitoxose and its derivatives. For instance, research by Mizia et al. (2022) demonstrated the use of glycosyl tosylates for the synthesis of α-glycosides containing digitoxose, with applications in constructing the α-linked digitoxose trisaccharide fragment of kijanimicin . This approach highlighted the importance of matching the donor with the appropriate arylsulfonyl chloride promoter to achieve optimal selectivity in glycosylation reactions.
Stereochemistry and Conformational Analysis
The stereochemistry of digitoxose is fundamental to its biological activity and chemical reactivity. In its pyranose form, D-digitoxose adopts specific conformations that influence its ability to form glycosidic linkages and interact with biological targets.
Biological Significance and Medicinal Applications
Role in Cardiac Glycosides
Digitoxose is a crucial component of cardiac glycosides, particularly those derived from Digitalis species. These compounds, including digitoxin and digoxin, have been used medicinally for their effects on the heart since the 18th century .
The cardiac glycosides containing digitoxose exert their pharmacological effects primarily through inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase), predominantly within the myocardium . This inhibition leads to increased intracellular sodium concentration, which in turn affects calcium handling, ultimately enhancing myocardial contractility.
The sugar moieties, including digitoxose, are essential for the pharmacokinetic properties of cardiac glycosides, affecting their absorption, distribution, metabolism, and excretion. The specific arrangement of digitoxose residues in these glycosides influences their potency, duration of action, and toxicity profile.
Broader Applications in Natural Products
Beyond cardiac glycosides, digitoxose has been identified as a component of various other bioactive natural products. According to recent research, digitoxose-containing natural products can be categorized into several classes:
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Steroids (cardiac glycosides)
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Macrolides
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Macrolactams
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Anthracyclines
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Quinones
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Enediynes
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Acyclic polyenes
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Indoles
These diverse compounds exhibit a range of biological activities, including antibacterial, antiviral, antiarrhythmic, and antitumor properties . The presence of digitoxose in these molecules often contributes significantly to their biological activity and specificity.
Analytical Methods for Identification and Quantification
Various analytical techniques have been employed to identify and quantify digitoxose in biological samples and pharmaceutical preparations. High-resolution tandem mass spectrometry has proven particularly valuable in detecting and characterizing digitoxose-containing compounds in complex mixtures .
Mass spectrometric analysis of digitoxose typically reveals characteristic fragmentation patterns that can be used for identification. For instance, when analyzing cardiac glycosides containing digitoxose, signature peaks corresponding to the sequential dehydration of hydroxyl groups can be observed . Additionally, peaks specific to digitoxose (m/z 131.0703) and its acetylated derivative (m/z 173.0808) provide further confirmation of its presence .
Liquid chromatography coupled with mass spectrometry (LC-MS) offers a powerful approach for separating and identifying digitoxose-containing compounds. A typical LC-MS analysis might employ a C18 column with a gradient mobile phase system, as shown in the following table:
Table 2: Example LC-MS Gradient Program for Digitoxose Analysis
Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
---|---|---|
0 | 90 | 10 |
2 | 90 | 10 |
12 | 5 | 95 |
14 | 5 | 95 |
15 | 90 | 10 |
17 | 90 | 10 |
Based on methodology described in source
Nuclear Magnetic Resonance (NMR) spectroscopy provides another powerful approach for the structural characterization of digitoxose. Both 1H and 13C NMR have been used to assign the signals corresponding to digitoxose residues in cardiac glycosides and other natural products .
Recent Research and Future Directions
Recent scientific interest in digitoxose extends beyond its traditional role in cardiac glycosides. The compound is increasingly recognized as a "powerful glycosyl for building multifarious glycoconjugates of natural products and un-natural products" . This perspective highlights the potential of digitoxose as a building block for the diversification of bioactive compounds.
Research into the biosynthesis of digitoxose has provided insights into the enzymatic pathways responsible for its production in plants and microorganisms. Understanding these pathways offers opportunities for the biotechnological production of digitoxose and its incorporation into novel molecules through synthetic biology approaches .
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